molecular formula C5H11NO B044366 4-Methylmorpholine CAS No. 109-02-4

4-Methylmorpholine

Cat. No. B044366
CAS RN: 109-02-4
M. Wt: 101.15 g/mol
InChI Key: SJRJJKPEHAURKC-UHFFFAOYSA-N
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Description

4-Methylmorpholine is a nitrogen-containing heterocyclic compound with a molecular structure that features an oxygen atom preventing hydrogen bonding among water molecules, which influences its thermodynamic stability and host-guest interactions in hydrate phases (Park et al., 2015).

Synthesis Analysis

The synthesis of 4-Methylmorpholine involves chemical reactions that lead to the formation of this compound. For instance, it can be synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine in THF, which is a process that effectively proceeds in THF to give the corresponding amides in good yield (Kunishima et al., 1999).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 4-Methylmorpholine have been extensively studied through techniques like FT-IR and FT-Raman spectroscopy. These studies provide insights into the hydrogen bond formation and the charge transfer within the molecule, which are crucial for understanding the chemical properties of 4-Methylmorpholine (Balachandran et al., 2012).

Chemical Reactions and Properties

4-Methylmorpholine undergoes various chemical reactions, including fluorination with cobalt(III) fluoride, leading to the formation of highly fluorinated morpholines. These reactions and the resultant products' structures have been elucidated using mass spectrometry and NMR spectroscopy, providing insight into the compound's reactivity and functional group transformations (Rendell & Wright, 1978).

Physical Properties Analysis

The physical properties of 4-Methylmorpholine, such as its thermodynamic behavior in forming structure H clathrate hydrates with methane, have been characterized to understand its role as a proton acceptor and its impact on hydrate-phase equilibria. This understanding is crucial for applications in chemical engineering and materials science (Park et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Methylmorpholine, including its ability to form hydrogen bonds and its reactivity towards various chemical reagents, have been detailed in studies focusing on its spectroscopic properties and molecular structure. Such studies provide valuable information on the compound's behavior in chemical reactions and its potential applications in synthesis and materials science (Balachandran et al., 2012).

Scientific Research Applications

  • Cell Biology : 4-Methylmorpholine N-oxide monohydrate is used to release membrane-enclosed male gametophytes from spore walls in plant research, aiding in the study of pollen sporoplasts and plant reproductive biology (Loewus et al., 1985).

  • Chemical Synthesis : It serves as a key component in the disproportionation of N-methylmorpholine, leading to the formation of morpholine, morpholine, and formaldehyde, which are valuable in various synthetic processes (Rosenau et al., 2002).

  • Energy Efficiency : In biodiesel production, 4-allyl-4-methylmorpholin-4-ium bromine as a catalyst in a microwave heating system improves methyl ester yields, enhancing energy efficiency and cost-effectiveness (Lin et al., 2013).

  • Pharmacology : The 4-methylmorpholin-4-ium salt displays anticonvulsant and hypnotic activity, suggesting potential therapeutic applications (Gomathi & Kalaivani, 2015).

  • Thermodynamics : Its use in forming sH hydrate with methane has implications for gas hydrate research and energy storage, where its lower dissociation temperature at a given pressure is significant (Park et al., 2015).

  • Industrial Processes : The (4-methylmorpholine + water) system shows maximum azeotropic behavior, important for various industrial processes involving distillation and separation (Belabbaci et al., 2009).

  • Material Science : Its fluorination has yielded highly fluorinated morpholines, which are significant in developing new materials and chemical intermediates (Rendell & Wright, 1978).

  • Environmental Science : Adapted activated sludge can degrade N-Methylmorpholine-N-oxide and its metabolites, important for treating wastewaters in conventional treatment plants (Meister & Wechsler, 2004).

Safety And Hazards

4-Methylmorpholine may be moderately toxic by ingestion, inhalation, and skin absorption. It is very irritating to skin, eyes, and mucous membranes . It is highly flammable .

Future Directions

The current results prove the important role of amine catalysts in urethane synthesis which can be applied in polyurethane catalyst design and development .

properties

IUPAC Name

4-methylmorpholine
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InChI

InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3
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InChI Key

SJRJJKPEHAURKC-UHFFFAOYSA-N
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Canonical SMILES

CN1CCOCC1
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Molecular Formula

C5H11NO
Record name 4-METHYLMORPHOLINE
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Related CAS

3651-67-0 (hydrochloride)
Record name 4-Methylmorpholine
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DSSTOX Substance ID

DTXSID9029146
Record name 4-Methylmorpholine
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Molecular Weight

101.15 g/mol
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Physical Description

4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO]
Record name 4-METHYLMORPHOLINE
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Flash Point

75 °F (NFPA, 2010), 75 °F
Record name 4-METHYLMORPHOLINE
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Vapor Pressure

13.2 [mmHg]
Record name 4-Methylmorpholine
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Product Name

4-Methylmorpholine

CAS RN

109-02-4
Record name 4-METHYLMORPHOLINE
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Synthesis routes and methods I

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
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propylphosphonic anhydride
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[Compound]
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o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
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2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
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Synthesis routes and methods II

Procedure details

The title compound was synthesized by solid-phase methodology on a ACT90 automated peptide synthesizer (Advanced ChemTec, Louisville, Ky.) using tritylchloride-polystyrene(1%)divinylbenzene (TCP; loading: 0.96 mmol/g; PepChem, Tubingen) and Fmoc-Asp-Phe-NH2 (NovaBiochem, Laufelfingen) as starting materials. The Fmoc-protected dipeptide amide (320.4 mg; 0.72 mmol) was dissolved in 4 ml dichloromethane. After 1 eq N-methyl-morpholin (NM1) was added the solution was given to 444 mg (0.48 mmol) dry TCP resin. After 5 min an additional volume of 130 ul NNM was added yielding a total amount of 1.80 mmol NMM in solution. The mixture was shaken for further 60 min. Then the residual tritylchloride groups were capped by the addition of 0.5 ml methanol. After further 20 min the resin was filtered off and washed with dichloromethane, DMF and methanol. The resin was dried under reduced pressure. Loading of the resin was determined to be 0.057 mmol/g. The Fmoc group was removed by treatment with piperidine/dimethylformamide (1:1 v/v) for 2×10 min. Afterwards Fmoc-Gly-OH was coupled within 30 min in 30-fold excess in a double coupling procedure using 1 eq TBTU and 1 eq NMM as activing agents. After removal of the Fmoc group by the same procedure as described above Boc-Ada(Boc2)-OH was coupled manually in DMF within 17 h by using a 2.5-fold excess of the protected amino acid and equimolar amounts of TBTU and NMM for activation. Cleavage from the resin and deprotection of the peptide was performed according to example 8f). Instead of heptane trifluoroethanol (2 ml) was used to dissolve the deprotected peptide. From this solution the crude peptide was precipitated by the addition of 16 ml diethylether. After centrifugation the supernatant was discarded and the precipitate lyophilized from tert.-butanol/water (1:1 v/v). Ada-Gly-Asp-Phe-NH2.HCl (28 mg) was obtained as white lyophilisate.
[Compound]
Name
peptide
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Name
tritylchloride polystyrene
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[Compound]
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Fmoc
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320.4 mg
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reactant
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4 mL
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Synthesis routes and methods III

Procedure details

To a solution of 250 mg. (0.5 mmole) of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide in 8 ml. of dimethylformamide was added 0.42 ml. of a 4N solution of hydrochloric acid in dioxane, and the mixture was cooled to -60° C. 0.1 ml. of isopentyl nitrite was then added and the reaction temperature was raised to -20° C. After disappearance of the hydrazide had been confirmed, the temperature was lowered to -60° C. The mixture was neutralized with 0.17 g. of N-methylmorpholine to form a solution of N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine azide.
Name
N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanyl-L-histidine hydrazide
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0.5 mmol
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solution
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hydrazide
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Synthesis routes and methods IV

Procedure details

reacting (V) with an activating agent such as propylphosphonic anhydride or CDI (N,N-carbonyldiimidazole), (preferably propylphosphonic anhydride), and an amine of the formula (VI) in the presence of an amine base such as N-methylmorpholine, triethylamine, or diisopropylethylamine, in a suitable polar aprotic solvent such as DMF, or NMP, DMAC, DMPU to provide (I), and subsequently isolating (I),
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( V )
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propylphosphonic anhydride
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Synthesis routes and methods V

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylmorpholine
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4-Methylmorpholine
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4-Methylmorpholine
Reactant of Route 4
4-Methylmorpholine
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Reactant of Route 6
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4-Methylmorpholine

Citations

For This Compound
6,370
Citations
Y Zou, J Zhang, J Lin, DY Wu, Y Yang, J Zheng - Journal of Power Sources, 2022 - Elsevier
An novel electrolyte additive, 4-methylmorpholine-2,6-dione (MMD) with anhydride and amine functional groups, is come up with, which can not only construct a dense and stable …
Number of citations: 13 www.sciencedirect.com
V Balachandran, G Mahalakshmi, A Lakshmi… - … Acta Part A: Molecular …, 2012 - Elsevier
The experimental FT-IR (4000–400cm −1 ) and FT-Raman (3500–100cm −1 ) spectra of 4-Methylmorpholine were recorded. The observed bands were interpreted with the aid of …
Number of citations: 28 www.sciencedirect.com
HQ Waleed, R Hadjadj, B Viskolcz, B Fiser - Scientific Reports, 2023 - nature.com
… of morpholine, and 4-methylmorpholine catalysts. The reaction … of morpholine, and 4-methylmorpholine complexed with diols … catalyst compared to 4-methylmorpholine, which can be …
Number of citations: 7 www.nature.com
RA Clewell, HJ Clewell III, MW Linakis, CA Easley IV… - Toxicology in Vitro, 2022 - Elsevier
Reduced sperm counts have been observed in male rats in an extended one generation reproductive toxicity study (EOGRTS, OECD 443) following repeated administration of 300 mg/…
Number of citations: 1 www.sciencedirect.com
ON Shishilov, TA Stromnova, AV Churakov… - Russian journal of …, 2006 - Springer
… molecule ë5H12ON+ or a neutral 4-methylmorpholine molecule … protonated 4-methylmorpholine molecules (for example, the IR spectra of the chloride complex 3 or 4-methylmorpholine …
Number of citations: 17 link.springer.com
S Park, H Kang, D Lim, JW Lee, Y Seo, H Lee - Chemical Engineering …, 2015 - Elsevier
… In this study, 4-methylmorpholine (4-mMPL) was tested and analyzed for binary sH hydrates with high-pressure CH 4 gas. 4-mMPL is a nitrogen-containing organic base with …
Number of citations: 2 www.sciencedirect.com
PG James, R Cherniak - Carbohydrate research, 1990 - Elsevier
Fungal and yeast cell walls contain a large proportion of (1+ 3)-p-and (1+ 6)-j?-D-glucopyranans. lm3 Recently (1+ 3)-cl-D-glucopyranans were identified as common yeast cell-wall …
Number of citations: 11 www.sciencedirect.com
JR Rowley, NI Gabarayeva, JJ Skvarla… - TAIWANIA …, 2001 - taiwania.ntu.edu.tw
Mature pollen grains of Betula pendula, Borago officinalis, Calluna vulgaris, Fagus sylvatica, Lilium longiflorum, Pinus sylvestris and spores of Lycopodium clavatum were exposed to 4-…
Number of citations: 21 taiwania.ntu.edu.tw
RF Bezerra, DMA Melo, G Vicentini, K Zinner… - Journal of alloys and …, 2002 - Elsevier
The compounds show a general formula Ln(NO 3 ) 3 ·3MMNO. They are hygroscopic and present similar colour patterns to those of the respective lanthanides, but less intense. They …
Number of citations: 8 www.sciencedirect.com
LC Fernandes, JR Matos, LB Zinner, G Vicentini… - Polyhedron, 2000 - Elsevier
… compound, TG and DSC analyses and the single crystal X-ray structure determination of the lanthanum, neodymium and europium picrate complexes with 4-methylmorpholine N-oxides …
Number of citations: 16 www.sciencedirect.com

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